molecular formula C9H8BrN3O2 B13829752 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B13829752
M. Wt: 270.08 g/mol
InChI Key: GJGGLTAJGAFPBP-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction is usually carried out in a solvent like toluene, and the conditions are optimized to promote cyclization and bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its mode of action are ongoing, and it is believed to involve multiple pathways and targets .

Comparison with Similar Compounds

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
  • Ethyl 3-chloroimidazo[1,2-a]pyrimidine-7-carboxylate
  • Ethyl 3-iodoimidazo[1,2-a]pyrimidine-7-carboxylate

Uniqueness: The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(10)5-11-9(13)12-6/h3-5H,2H2,1H3

InChI Key

GJGGLTAJGAFPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=C(N2C=C1)Br

Origin of Product

United States

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